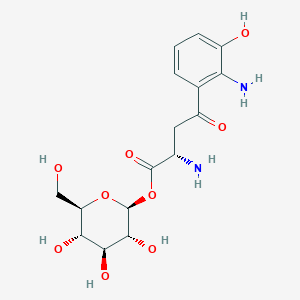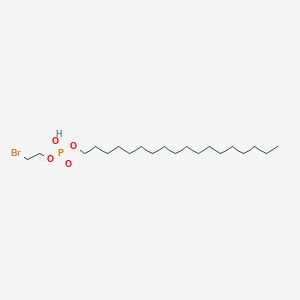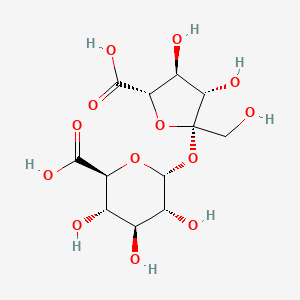
Sucrose 6,6'Dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose 6,6’Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol . Sucrose 6,6’Dicarboxylic Acid is primarily used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 6,6’Dicarboxylic Acid typically involves the oxidation of sucrose. One common method is the electrocatalytic oxidation of sucrose in an alkaline medium on platinum electrodes. This process selectively oxidizes the primary hydroxyl groups of sucrose to form the dicarboxylic acid . The reaction conditions include maintaining the electrode activity at a sufficient level by controlling the oxidation potential, which is crucial for the selectivity of the reaction .
Industrial Production Methods
Industrial production of Sucrose 6,6’Dicarboxylic Acid can also involve microbial fermentation processes. Yeast cell factories are often employed due to their hyperosmotic and low pH tolerance, as well as their flexibility for gene manipulations . By applying genetic manipulation techniques, the bio-based production of dicarboxylic acids can be made more precise and economical .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose 6,6’Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups of sucrose are oxidized to form the dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Platinum electrodes in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sucrose 6,6’Dicarboxylic Acid.
Reduction: Sucrose 6,6’Dihydroxy Alcohol.
Substitution: Sucrose 6,6’Dicarboxylic Acid Esters or Amides.
Aplicaciones Científicas De Investigación
Sucrose 6,6’Dicarboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various sucrose carboxylic acid derivatives.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the manufacture of environmentally friendly detergents, emulsifiers, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sucrose 6,6’Dicarboxylic Acid involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant activity include the neutralization of ROS and the inhibition of oxidative enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid: A dicarboxylic acid with a shorter carbon chain (C4) and similar antioxidant properties.
Glutaric Acid: Another dicarboxylic acid with a five-carbon chain (C5) used in the synthesis of polymers and resins.
Adipic Acid: A six-carbon dicarboxylic acid widely used in the production of nylon.
Uniqueness
Sucrose 6,6’Dicarboxylic Acid is unique due to its structure derived from sucrose, which imparts specific properties such as higher molecular weight and multiple functional groups.
Propiedades
Fórmula molecular |
C12H18O13 |
|---|---|
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1 |
Clave InChI |
GSNZTHDJQODXMS-RGFCWKAWSA-N |
SMILES isomérico |
C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canónico |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
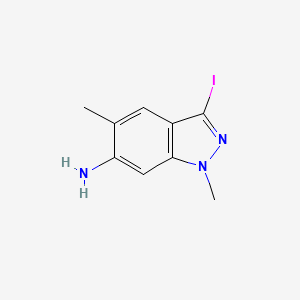
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
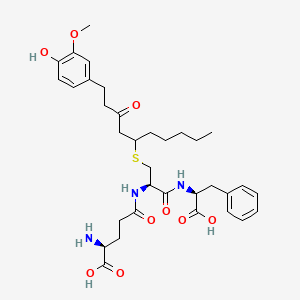
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
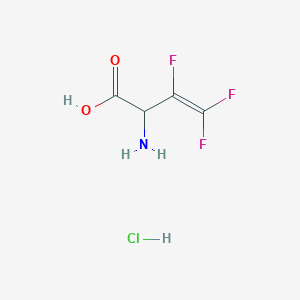
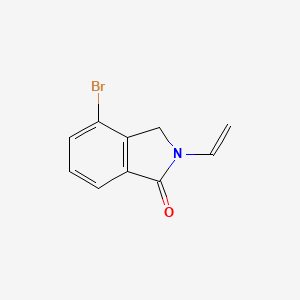
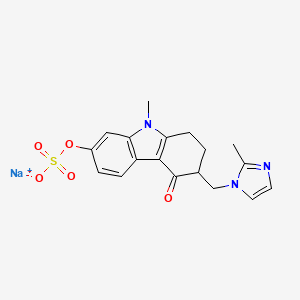
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
